2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside 2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 14581-83-0
VCID: VC21003079
InChI: InChI=1S/C21H24O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-8-6-5-7-15(16)9-22/h5-9,17-21H,10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C=O)OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C21H24O11
Molecular Weight: 452.4 g/mol

2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside

CAS No.: 14581-83-0

Cat. No.: VC21003079

Molecular Formula: C21H24O11

Molecular Weight: 452.4 g/mol

* For research use only. Not for human or veterinary use.

2-Formylphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside - 14581-83-0

Specification

CAS No. 14581-83-0
Molecular Formula C21H24O11
Molecular Weight 452.4 g/mol
IUPAC Name [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-formylphenoxy)oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C21H24O11/c1-11(23)27-10-17-18(28-12(2)24)19(29-13(3)25)20(30-14(4)26)21(32-17)31-16-8-6-5-7-15(16)9-22/h5-9,17-21H,10H2,1-4H3/t17-,18-,19+,20-,21-/m1/s1
Standard InChI Key PCBZIIGBXBDLBK-YMQHIKHWSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC=C2C=O)OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C=O)OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C=O)OC(=O)C)OC(=O)C)OC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator